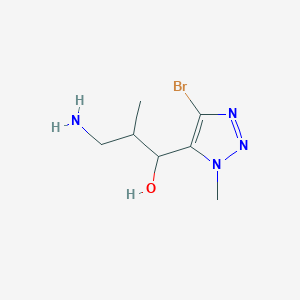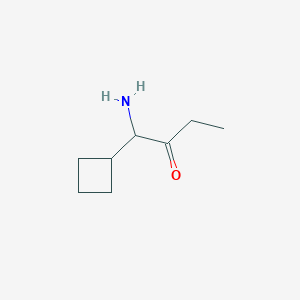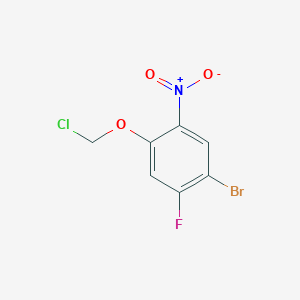![molecular formula C9H13N3O B13161505 N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)
N-[6-(Aminomethyl)pyridin-2-YL]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(Aminomethyl)pyridin-2-YL]propanamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and materials science. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(Aminomethyl)pyridin-2-YL]propanamide typically involves the reaction of 2-aminopyridine with a suitable acylating agent. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[6-(Aminomethyl)pyridin-2-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives.
科学的研究の応用
N-[6-(Aminomethyl)pyridin-2-YL]propanamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of N-[6-(Aminomethyl)pyridin-2-YL]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
類似化合物との比較
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and have comparable biological activities.
Imidazo[1,2-a]pyridines: These compounds are also derived from 2-aminopyridine and have diverse medicinal applications.
Uniqueness
N-[6-(Aminomethyl)pyridin-2-YL]propanamide is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of pharmacologically active molecules make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
N-[6-(aminomethyl)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C9H13N3O/c1-2-9(13)12-8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3,(H,11,12,13) |
InChIキー |
KQRRHDZPVWNYGZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC=CC(=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13161423.png)
![1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13161428.png)
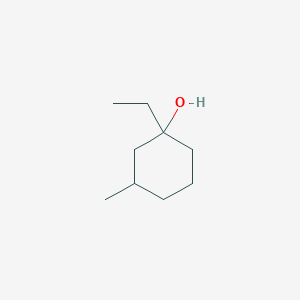
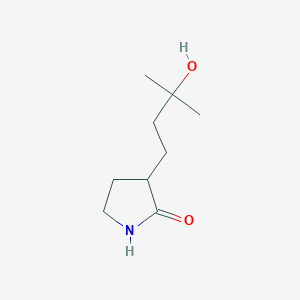
![3-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13161447.png)
![Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B13161454.png)
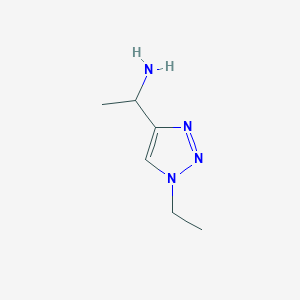
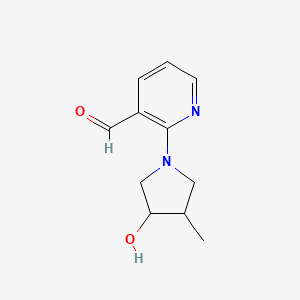
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol](/img/structure/B13161469.png)
amine](/img/structure/B13161474.png)

